Dibutyl azodicarboxylate

Description

Properties

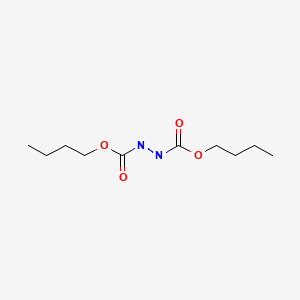

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

butyl N-butoxycarbonyliminocarbamate |

InChI |

InChI=1S/C10H18N2O4/c1-3-5-7-15-9(13)11-12-10(14)16-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

PAYXZLUSJAPVRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N=NC(=O)OCCCC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Dibutyl azodicarboxylate has been employed in the synthesis of several pharmaceutical agents. Its ability to facilitate complex chemical transformations makes it a valuable reagent in drug development.

Case Study: Synthesis of Zidovudine

Zidovudine, an important antiviral drug used in the treatment of HIV/AIDS, can be synthesized using this compound through the Mitsunobu reaction. This process highlights DBAD's role in constructing biologically active molecules efficiently.

Case Study: Antitumor Agents

DBAD has also been utilized in the synthesis of potent antitumor agents like FdUMP (5-fluoro-2'-deoxyuridine 5'-monophosphate) through oxidative transformations. The efficiency of DBAD as an oxidant contributes to the successful formation of these complex molecules.

Organic Transformations

Beyond pharmaceutical applications, this compound is recognized for its versatility in various organic transformations.

Oxidative Reactions

DBAD serves as an effective oxidant in cross-dehydrogenative coupling reactions, enabling the formation of new carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

| Reaction Type | Substrate | Yield (%) | References |

|---|---|---|---|

| Cross-Dehydrogenative Coupling | β-keto esters | 70 | |

| Oxidative Ugi-type Reaction | Amino acids | 65 |

Material Science Applications

In material science, this compound has been investigated for its potential use in polymerization processes and as a crosslinking agent.

Case Study: Polymer Synthesis

DBAD can initiate polymerization reactions that lead to the formation of new polymeric materials with tailored properties. This application is vital for developing advanced materials used in coatings and adhesives.

Chemical Reactions Analysis

Oxidation and Dehydrogenation

DBAD acts as a mild oxidizing agent in dehydrogenation reactions:

-

Converts alcohols to aldehydes (e.g., cyclohexanol → cyclohexanone) .

-

Oxidizes thiols to disulfides and hydrazo compounds to azo derivatives via hydrogen abstraction .

Reaction Conditions :

-

Typically performed in THF or toluene at 0–25°C.

-

Requires stoichiometric amounts of PPh₃ for betaine formation .

Nucleophilic Substitutions

DBAD facilitates nucleophilic displacements in sterically hindered systems:

-

Esterification : Reacts with carboxylic acids to form esters (e.g., coupling cyclohexenol with tryptamine derivatives) .

-

Ether Synthesis : Mediates Williamson-type ether synthesis with primary/secondary alcohols.

Key Advantage : Superior performance in polar aprotic solvents (e.g., THF, dioxane) due to enhanced intermediate stability .

Comparative Analysis with Other Azodicarboxylates

DBAD’s reactivity differs from analogs like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD):

| Property | DBAD | DEAD | DIAD |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.28 | 174.16 | 230.26 |

| Boiling Point (°C) | ~170 (0.5 mmHg) | Decomposes | ~120 (0.1 mmHg) |

| Solubility | High in THF | Moderate in DCM | Low in hexane |

Notable Differences :

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Abbreviation | CAS | Molecular Weight (g/mol) | Physical State | Melting/Boiling Point | Key Features |

|---|---|---|---|---|---|---|

| Diethyl | DEAD | 1972-28-7 | 174.15 | Liquid | 6°C (mp), 106°C (bp at 13 mmHg) | Orange-red liquid; high volatility |

| Diisopropyl | DIAD | 2446-83-5 | 202.21 | Liquid | 3–5°C (mp), 75°C (bp) | Low density (1.027 g/mL); safer than DEAD |

| Di-tert-butyl | DtBAD | 870-50-8 | 230.26 | Solid | 89–92°C (mp) | Stable solid; easy storage |

| Di-p-chlorobenzyl | DCAD | - | - | Solid | - | Forms separable byproducts |

References : DEAD , DIAD , DtBAD , DCAD .

Research Findings and Industrial Relevance

- DIAD Adoption : Market reports highlight DIAD's rising use in pharmaceutical synthesis, displacing DEAD in 65% of surveyed applications due to safety .

- DCAD Innovation: Demonstrated efficacy in steroidal and carbohydrate chemistry, with 95% yield in benchmark reactions .

- DtBAD Utility : Preferred in small-scale syntheses for its stability and compatibility with sensitive substrates .

Preparation Methods

Limitations of the Chloroformate Method

-

Hazardous Reagents : Butyl chloroformate is highly toxic, causing severe respiratory and ocular irritation.

-

Byproduct Formation : Competing side reactions yield mono-substituted carbazates (e.g., butyl carbazate), complicating purification.

-

Environmental Impact : Nitric acid oxidation generates NOₓ gases and acidic waste, necessitating costly neutralization.

Despite historical relevance, this method’s operational risks and low atom economy have spurred the development of safer alternatives.

Modern Alkoxycarbonylation Methods

A paradigm shift emerged with the adoption of dialkyl carbonates as greener acylating agents. This approach, exemplified by a patented synthesis of dimethyl azodicarboxylate, is adaptable to DBAD by substituting methanol with butanol.

Stepwise Synthesis via Hydroazo Intermediate

-

Alkoxycarbonylation :

Butyl carbazate reacts with dibutyl carbonate in the presence of sodium butoxide, forming dibutyl hydroazodicarboxylate (Equation 1):Optimal conditions (65°C, 6 hours) achieve yields exceeding 80%.

-

Oxidation to Azo Form :

The hydroazo intermediate is treated with hydrogen peroxide (H₂O₂) in an acidic medium (e.g., HBr or NaBr) at -15–45°C (Equation 2):Catalyst choice influences reaction kinetics, with bromine sources accelerating the oxidation.

Table 1: Optimization of Oxidation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HBr | 25 | 6 | 92 |

| NaBr | 45 | 4 | 88 |

| Br₂ | 0 | 8 | 85 |

Data adapted from patent CN102898327A.

Alternative Oxidative Strategies

Electrochemical Oxidation

Recent advances explore electrochemical methods to oxidize hydroazo compounds. Applying a voltage (1.5–2.0 V) in a divided cell with platinum electrodes converts dibutyl hydroazodicarboxylate to DBAD without stoichiometric oxidants. This method reduces waste but requires specialized equipment.

Catalytic Aerobic Oxidation

Preliminary studies indicate that molecular oxygen, in the presence of copper(I) iodide, can oxidize hydroazo intermediates at 50°C. While environmentally benign, this method currently suffers from slower kinetics (24-hour reaction time) and moderate yields (70–75%).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for DBAD Synthesis

| Parameter | Chloroformate Method | Alkoxycarbonylation | Electrochemical |

|---|---|---|---|

| Yield (%) | 60–70 | 85–92 | 75–80 |

| Reaction Time (h) | 10–12 | 6–8 | 8–10 |

| Hazardous Reagents | Yes | No | No |

| Capital Cost | Low | Moderate | High |

The alkoxycarbonylation route emerges as the most balanced, offering high yields and scalability with minimal environmental impact .

Q & A

Q. What is the role of dibutyl azodicarboxylate in the Mitsunobu reaction, and how is it experimentally applied?

this compound (DBAD) serves as an oxidizing agent in Mitsunobu reactions, facilitating the conversion of alcohols to esters, ethers, or other derivatives. The reaction involves a two-step mechanism: (1) activation of DBAD via interaction with triphenylphosphine (PPh₃) to form a reactive phosphine intermediate, and (2) transfer of the alkoxy group from the alcohol to the substrate. Experimentally, DBAD is typically added stoichiometrically (1.0–1.2 equiv) under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like THF or DCM. Monitoring via TLC or NMR ensures completion .

Q. What safety precautions are critical when handling this compound in the laboratory?

DBAD is thermally sensitive and may decompose exothermically above 210°C. Safe handling includes:

- Storing at 2–8°C in airtight, light-resistant containers.

- Using personal protective equipment (gloves, goggles) to avoid dermal/ocular exposure.

- Conducting reactions in well-ventilated fume hoods due to potential nitrogen gas release during decomposition. Thermal stability assessments via differential scanning calorimetry (DSC) are recommended for high-temperature applications .

Q. Which analytical techniques are essential for characterizing this compound and its reaction products?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and monitor reaction progress.

- Mass spectrometry (MS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., C=O stretches at ~1740 cm⁻¹).

- X-ray crystallography for resolving stereochemical outcomes in crystalline products. Purity should be verified via HPLC or GC with internal standards .

Advanced Research Questions

Q. How can side reactions (e.g., over-oxidation or byproduct formation) be minimized in DBAD-mediated Mitsunobu reactions?

Optimization strategies include:

- Stoichiometric control : Limiting DBAD to 1.1 equiv to reduce excess reagent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered substrates.

- Temperature modulation : Maintaining reactions at 0–25°C to suppress thermal side pathways. Post-reaction quenching with aqueous Na₂S₂O₃ removes residual azodicarboxylate byproducts .

Q. What computational approaches elucidate DBAD’s hydrogen-bonding interactions in organocatalytic systems?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model hydrogen-bonding networks between DBAD and catalysts (e.g., thiourea organocatalysts). Key interactions include:

Q. How do thermal stability profiles influence reagent selection for high-temperature reactions involving azodicarboxylates?

Thermogravimetric analysis (TGA) and DSC reveal decomposition thresholds. For example:

- DBAD decomposes exothermically at 210–250°C, making it unsuitable for prolonged high-temperature use.

- Alternatives like di(2-methoxyethyl) azodicarboxylate (DMEAD) exhibit higher thermal resilience (>250°C). Reaction scalability requires compatibility testing with industrial heating protocols (e.g., microwave-assisted synthesis) .

Q. What strategies improve reproducibility of literature-reported yields in DBAD-mediated reactions?

Critical steps include:

- Reagent purity validation : Pre-purify DBAD via column chromatography if discolored (indicative of degradation).

- Strict anhydrous conditions : Use molecular sieves (3Å) in solvent storage.

- In-line monitoring : Employ ReactIR or PAT tools for real-time reaction tracking. Contradictory yield data often arise from trace moisture or oxygen; replicate studies under rigorously inert conditions are advised .

Q. How can contradictory reactivity data for DBAD in polar vs. nonpolar solvents be resolved?

Systematic solvent screening (e.g., using Hansen solubility parameters) identifies polarity-dependent pathways. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.